molecular formula C27H46O2 B11936779 26-Hydroxycholesterol-d6

26-Hydroxycholesterol-d6

Cat. No.: B11936779
M. Wt: 408.7 g/mol
InChI Key: FYHRJWMENCALJY-CDBHVEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

26-Hydroxycholesterol-d6 is a deuterated form of 26-hydroxycholesterol, an oxysterol that plays a significant role in cholesterol metabolism and bile acid biosynthesis. This compound is often used in scientific research to study cholesterol metabolism, as it can be easily traced due to its deuterium labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

26-Hydroxycholesterol-d6 can be synthesized from kryptogenin (cholest-5-ene-3β,26-diol,16-22-dione) using a two-step reduction procedure. The first step involves a Clemmensen reduction (Zn/Hg amalgam and HCl), which yields a mixture of 26-hydroxycholesterol, 26-hydroxycholesterol-16-one, and 26-hydroxycholesterol-22-one . The deuterium labeling is introduced during the Clemmensen reduction step by using D2O and DCI .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis typically involves the same chemical reactions and conditions as those used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

26-Hydroxycholesterol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and its role in cholesterol metabolism.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Clemmensen reduction using Zn/Hg amalgam and HCl is commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of cholesterol, which are crucial for understanding the metabolic pathways involving this compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H46O2

Molecular Weight

408.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,17D2,18D

InChI Key

FYHRJWMENCALJY-CDBHVEDQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])O

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO

Origin of Product

United States

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